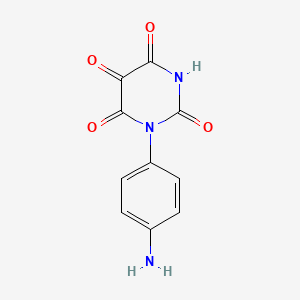
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1h,3h)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group containing an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone typically involves the reaction of primary amines with barbituric acid derivatives. One common method includes a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Pyrimidine: The core structure of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is similar to pyrimidine, a fundamental component of nucleic acids.
Barbituric Acid Derivatives: These compounds share a similar pyrimidine ring structure and are known for their sedative and anticonvulsant properties.
Dihydropyrimidines: Reduced forms of pyrimidines that exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
6278-79-1 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C10H7N3O4/c11-5-1-3-6(4-2-5)13-9(16)7(14)8(15)12-10(13)17/h1-4H,11H2,(H,12,15,17) |
InChI Key |
OWZLYLVDNRVMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

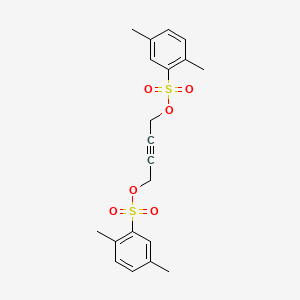
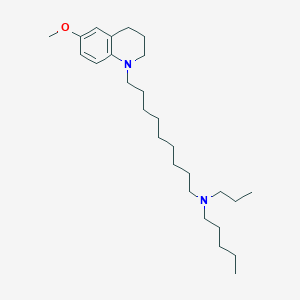
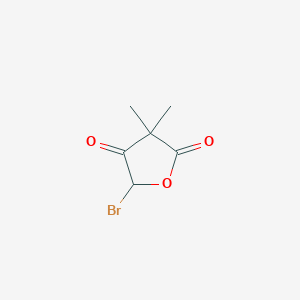
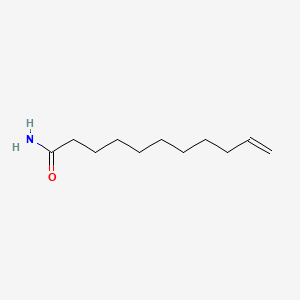
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
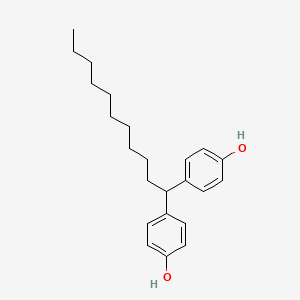

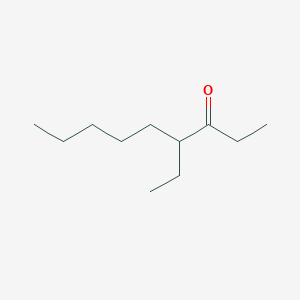
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
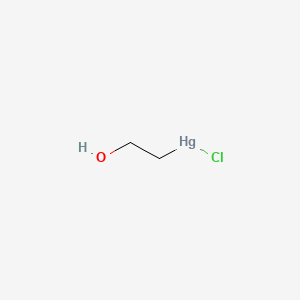
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
